molecular formula C35H47NO10 B1239741 Taxine A CAS No. 1361-49-5

Taxine A

Cat. No.: B1239741
CAS No.: 1361-49-5
M. Wt: 641.7 g/mol
InChI Key: KOTXAHKUCAQPQA-MCBQMXOVSA-N
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Description

Taxine A is a toxic alkaloid found in various species of the yew tree, particularly in Taxus baccata and Taxus cuspidata. It is one of the major taxine alkaloids, along with Taxine B, and is known for its cardiotoxic properties. The compound has a complex structure, characterized by multiple hydroxyl and acetoxy groups, making it a significant subject of study in toxicology and pharmacology .

Mechanism of Action

Target of Action

Taxine A, a major alkaloid found in yew trees, primarily targets the sodium and calcium channels of myocardial cells . These channels play a crucial role in the electrical conduction system of the heart, which is responsible for the heart’s rhythmic contractions .

Mode of Action

This compound interacts with its targets by binding to the sodium and calcium channels of myocardial cells, causing their blockade . This interference disrupts the normal flow of sodium and calcium ions, leading to an increase in cytoplasmic calcium concentrations . This disruption can affect the heart’s rhythm and lead to cardiotoxic effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of sodium and calcium ion channels in myocardial cells . By blocking these channels, this compound disrupts the normal ion balance within the cells, leading to increased cytoplasmic calcium concentrations . This can have downstream effects on various cellular processes, including muscle contraction and signal transduction .

Pharmacokinetics

It is known that taxine alkaloids are absorbed quickly from the intestine and can cause death due to their toxic effect on the cardiovascular system . They are also absorbed efficiently via the skin

Result of Action

The primary result of this compound’s action is its cardiotoxic effect . By blocking sodium and calcium channels, this compound disrupts the normal functioning of the heart, which can lead to symptoms such as irregular heart rhythms and, in severe cases, cardiac arrest .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the amount of taxine alkaloids, including this compound, can vary depending on the species of yew . Furthermore, the handling of yew species can also influence the absorption of this compound, with efficient absorption occurring through the skin . Therefore, caution should be exercised when handling yew species to prevent potential intoxication .

Biochemical Analysis

Biochemical Properties

Taxine A plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily affects the cardiovascular system by binding to sodium and calcium channels in cardiomyocytes, leading to their blockade . This interaction disrupts the normal function of these channels, resulting in altered ion flow and impaired cardiac function. Additionally, this compound has been shown to interact with other proteins involved in cellular signaling pathways, further contributing to its toxic effects .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cardiomyocytes, it inhibits the normal function of sodium and calcium channels, leading to decreased ion flow and impaired cardiac contractility . This disruption in ion flow can cause arrhythmias and other cardiac abnormalities. Furthermore, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular function and potentially cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with sodium and calcium channels in cardiomyocytes . By blocking these channels, this compound prevents the normal flow of ions, leading to impaired cardiac function. Additionally, this compound may inhibit or activate various enzymes involved in cellular signaling pathways, further contributing to its toxic effects. Changes in gene expression have also been observed in cells exposed to this compound, indicating that this compound can influence cellular function at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed through the digestive tract and can cause signs of poisoning within 30 to 90 minutes . Over time, this compound may degrade or become less stable, leading to changes in its effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in sustained cardiac abnormalities and other toxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild symptoms such as nausea and vomiting . At higher doses, the compound can lead to severe cardiac abnormalities, including bradycardia, atrioventricular block, and cardiac arrest . These toxic effects are dose-dependent, with higher doses resulting in more severe symptoms and potentially fatal outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its absorption, distribution, and excretion . The compound is rapidly absorbed through the digestive tract and is metabolized by enzymes in the liver. It interacts with various cofactors and other biomolecules during its metabolism, leading to the production of metabolites that may also contribute to its toxic effects . Changes in metabolic flux and metabolite levels have been observed in cells exposed to this compound, indicating its significant impact on cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . The compound is rapidly absorbed through the digestive tract and is distributed to various organs, including the heart, liver, and kidneys . It interacts with transporters and binding proteins that facilitate its movement within cells and tissues. The localization and accumulation of this compound in specific organs contribute to its toxic effects, particularly in the cardiovascular system .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound is known to localize in the mitochondria and endoplasmic reticulum of cells, where it can exert its toxic effects . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, influencing its localization and activity. The presence of this compound in these organelles can disrupt normal cellular function and contribute to its toxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taxine A is challenging due to its complex structure. While there are no widely established synthetic routes for this compound specifically, the general approach involves the isolation of taxine alkaloids from yew tree extracts. This process typically includes solvent extraction, followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and limited applications. the extraction from yew trees remains the primary method. This involves harvesting yew tree parts, such as leaves and twigs, and using solvents like methanol or ethanol to extract the alkaloids. The extracts are then subjected to various purification steps to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Taxine A undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Taxine A has limited direct applications due to its toxicity. it is of significant interest in scientific research, particularly in the fields of toxicology and pharmacology. Studies focus on understanding its mechanism of action, its effects on cardiac cells, and its potential use as a model compound for studying cardiotoxicity .

In addition, this compound and other taxine alkaloids are used in research to develop antidotes and treatments for yew tree poisoning. The compound’s structure and reactivity also make it a valuable subject for studying complex natural products and their interactions with biological systems .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific cardiotoxic effects and its complex structure, which includes multiple functional groups that can undergo various chemical reactions. Its study provides valuable insights into the toxicology of natural products and the development of potential antidotes for yew tree poisoning .

Properties

IUPAC Name

[(1R,2S,3E,5S,7S,8S,10R,13S)-2,13-diacetyloxy-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (2R,3S)-3-(dimethylamino)-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H47NO10/c1-18-24(44-19(2)37)15-23-26(45-20(3)38)14-22-17-35(6,32(42)30(40)28(18)34(23,4)5)27(39)16-25(22)46-33(43)31(41)29(36(7)8)21-12-10-9-11-13-21/h9-14,23-27,29-31,39-41H,15-17H2,1-8H3/b22-14+/t23-,24-,25-,26-,27-,29-,30+,31+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTXAHKUCAQPQA-MCBQMXOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3O)OC(=O)C(C(C4=CC=CC=C4)N(C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3O)OC(=O)[C@@H]([C@H](C4=CC=CC=C4)N(C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H47NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201098349
Record name Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361-49-5
Record name Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)-
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Record name Taxine A
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Record name Taxine A
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Record name Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201098349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, beta-(dimethylamino)-alpha-hydroxy-, 2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo(9.3.1.1(4,8))hexadeca-3,11-dien-5-yl ester, (1S-(1R*,2S*,3E,5R*-(alphaS*,betaR*),7R*,8R*,10S*,13R*))-
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Record name TAXINE A
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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